6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a phenyl ring with a propan-2-yloxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: A related compound with similar structural features but lacking the phenyl substituent.
4-hydroxy-2-quinolone: Another quinoline derivative with different functional groups and biological activities.
Uniqueness
6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and propan-2-yloxy groups on the quinoline core makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(3-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-14-7-5-6-13(8-14)15-10-20(22)21-17-11-19(24-4)18(23-3)9-16(15)17/h5-9,11-12,15H,10H2,1-4H3,(H,21,22) |
InChI Key |
JIPDAVPTZQHJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
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